molecular formula C12H19NO5 B15244360 1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate

1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate

Cat. No.: B15244360
M. Wt: 257.28 g/mol
InChI Key: QEZYBIMEJFTIPU-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate is an organic compound with the molecular formula C12H19NO5 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Ethyl chloroformate in the presence of a base like triethylamine in dichloromethane.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-tert-Butyl 3-ethyl 5-oxopyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies where other similar compounds may not be suitable.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl 5-oxopyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-9(14)13(7-8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3

InChI Key

QEZYBIMEJFTIPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(=O)N(C1)C(=O)OC(C)(C)C

Origin of Product

United States

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